Methyl nona-2,4-dienoate

Lipoxygenase Inhibition Anti-inflammatory Research Enzyme Assay

Methyl nona-2,4-dienoate (CAS 75066-92-1), systematically named methyl (2E,4E)-nona-2,4-dienoate, is an α,β,γ,δ-unsaturated ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol. Its structure features a conjugated diene system adjacent to a methyl ester functional group, a motif characteristic of a class of compounds known for their reactivity in electrophilic additions, polymerizations, and biological activities such as lipoxygenase inhibition and antioxidant effects.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 75066-92-1
Cat. No. B15437855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl nona-2,4-dienoate
CAS75066-92-1
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCC=CC=CC(=O)OC
InChIInChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h6-9H,3-5H2,1-2H3
InChIKeyUQFXXHDJZXFSQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Nona-2,4-dienoate (CAS 75066-92-1) for Research and Industrial Sourcing: An α,β,γ,δ-Unsaturated Ester


Methyl nona-2,4-dienoate (CAS 75066-92-1), systematically named methyl (2E,4E)-nona-2,4-dienoate, is an α,β,γ,δ-unsaturated ester with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol [1]. Its structure features a conjugated diene system adjacent to a methyl ester functional group, a motif characteristic of a class of compounds known for their reactivity in electrophilic additions, polymerizations, and biological activities such as lipoxygenase inhibition and antioxidant effects [2].

Procurement Risks: Why Substituting Methyl Nona-2,4-dienoate with Other Dienoates or Unsaturated Esters is Not Recommended


The unique combination of a C9 carbon chain and a specific (2E,4E) conjugated diene configuration in methyl nona-2,4-dienoate dictates its specific reactivity profile and biological interactions [1]. Substituting it with analogous esters like methyl deca-2,4-dienoate (a longer chain) or ethyl nona-2,4-dienoate (a different ester group) can lead to significant and unpredictable differences in physical properties such as volatility (critical for flavor/fragrance applications) and biological potency (e.g., enzyme inhibition) [2]. This specificity means that even minor structural variations can result in compounds that are either non-functional in a given assay or exhibit entirely different activity profiles, underscoring the need for precise compound selection.

Quantitative Differentiation of Methyl Nona-2,4-dienoate: Evidence-Based Comparison with Analogs


Weak 5-Lipoxygenase (5-LOX) Inhibition: A Key Differentiator from Potent Inhibitors

Methyl nona-2,4-dienoate demonstrates weak inhibitory activity against human recombinant 5-lipoxygenase (5-LOX), with an IC50 value reported as >10,000 nM (>10 µM) [1]. This is in stark contrast to potent 5-LOX inhibitors like luteolin, which exhibits an IC50 of 102 nM against 5-LO [2]. The nearly 100-fold difference in potency means methyl nona-2,4-dienoate is not a viable lead for therapeutic 5-LOX inhibition, making it useful as a negative control or for studying low-affinity binding interactions.

Lipoxygenase Inhibition Anti-inflammatory Research Enzyme Assay

Exclusion from Flavor and Fragrance Use: A Critical Procurement Distinction

According to The Good Scents Company, a primary industry reference for flavor and fragrance materials, methyl (E,E)-2,4-nonadienoate is categorized as "information only not used for fragrances or flavors" [1]. This official exclusion starkly differentiates it from its close analog, ethyl (E,E)-2,4-nonadienoate, which is similarly noted as "not for fragrance use" but has a documented recommendation for flavor usage levels [2]. This regulatory and application-based classification means that methyl nona-2,4-dienoate is not considered a viable ingredient for commercial flavor or fragrance formulations, a crucial distinction for procurement in the F&F industry.

Flavor Chemistry Fragrance Development Regulatory Compliance

Conjugated Diene Ester Reactivity: A Platform for Polymer and Synthetic Chemistry

Methyl nona-2,4-dienoate possesses an α,β,γ,δ-unsaturated ester motif, which is a characteristic structural feature of monomers used in the synthesis of conjugated polymers and as intermediates in complex molecule construction . Its conjugated diene system allows for participation in Diels-Alder reactions and other electrophilic additions, providing a synthetic handle distinct from non-conjugated or saturated esters. While quantitative reactivity data specific to this exact compound are limited in the public domain, its classification as a conjugated diene ester establishes its potential utility in polymer and materials science, differentiating it from simple fatty acid esters.

Polymer Chemistry Organic Synthesis Conjugated Dienes

Evidence-Supported Application Scenarios for Procuring Methyl Nona-2,4-dienoate


Use as a Low-Potency Control or Benchmark in 5-Lipoxygenase (5-LOX) Enzyme Assays

Given its weak inhibitory activity against 5-LOX (IC50 >10,000 nM), methyl nona-2,4-dienoate serves as an excellent negative control or low-potency benchmark in enzyme inhibition assays. It allows researchers to establish a baseline for non-specific or weak inhibition against which the activity of novel, more potent inhibitors can be compared [1].

Sourcing for Research in Non-Flavor/Fragrance Chemical Synthesis and Material Science

Due to its classification as a conjugated diene ester, methyl nona-2,4-dienoate is a relevant building block for organic synthesis and polymer chemistry . Its procurement should be targeted toward research groups focused on developing new conjugated materials or exploring the reactivity of α,β,γ,δ-unsaturated esters, where its specific chain length and diene geometry are critical parameters. It is explicitly not suited for flavor or fragrance applications [2].

Investigating the Specificity of Carboxylesterases and Related Metabolic Enzymes

Methyl nona-2,4-dienoate has been noted as an inhibitor of carboxylesterase and formyltetrahydrofolate synthetase [3]. This makes it a valuable tool compound for research into the substrate specificity and inhibition mechanisms of these enzyme families, particularly in studies related to drug metabolism and detoxification pathways.

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